Product packaging for 4-[(Thian-3-yl)amino]butan-2-ol(Cat. No.:)

4-[(Thian-3-yl)amino]butan-2-ol

Cat. No.: B13294054
M. Wt: 189.32 g/mol
InChI Key: OVMKXIFPMVSVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Thian-3-yl)amino]butan-2-ol is a synthetic polyamine derivative of interest in medicinal chemistry and biochemical research. This compound features a butan-2-ol backbone linked to a thian-3-yl group via an amino bridge, a structure that aligns with a class of molecules being investigated for their potential to interact with cellular polyamine pathways . Research Applications and Value The primary research value of this compound lies in the study of polyamine metabolism and transport. Natural polyamines are essential for cellular functions, but their concentrations are significantly elevated in cancer cells to support rapid proliferation . Synthetic polyamine analogs, such as this compound, are explored as potential tools to disrupt polyamine homeostasis. They may act by competing with endogenous polyamines for uptake via the polyamine transport system (PTS) or by inhibiting key biosynthetic enzymes, making them valuable probes for studying new anticancer strategies . The structure-activity relationships of such derivatives are a key area of investigation, as modifications to the polyamine backbone can significantly alter biological activity and transport efficiency . For Research Use Only This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NOS B13294054 4-[(Thian-3-yl)amino]butan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

4-(thian-3-ylamino)butan-2-ol

InChI

InChI=1S/C9H19NOS/c1-8(11)4-5-10-9-3-2-6-12-7-9/h8-11H,2-7H2,1H3

InChI Key

OVMKXIFPMVSVGF-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC1CCCSC1)O

Origin of Product

United States

Synthetic Methodologies for 4 Thian 3 Yl Amino Butan 2 Ol and Its Structural Analogs

Strategic Approaches to the Synthesis of Thiane-3-yl Derivatives

The thiane (B73995) (tetrahydro-2H-thiopyran) ring is a six-membered saturated heterocycle containing a sulfur atom. Its derivatives are important building blocks in medicinal chemistry. The primary challenge lies in the regioselective functionalization at the C-3 position to enable coupling with the butan-2-ol moiety.

Synthesis of Thiane Ring Systems

The construction of the thiane ring can be accomplished through various cyclization strategies. A prevalent method is the intramolecular cyclization of a linear precursor containing a thiol at one end and a suitable leaving group at the other. For instance, the reaction of 1,5-dihalopentanes with a sulfide (B99878) source like sodium sulfide is a direct approach to the thiane skeleton.

Another powerful method is the Dieckmann condensation, an intramolecular reaction of diesters in the presence of a base to form β-keto esters. wikipedia.orgorganic-chemistry.org For the synthesis of a thiane precursor, a diester containing a sulfur atom in the backbone, such as diethyl 3,3'-thiodipropionate, can be cyclized to afford a β-keto ester, which can then be further manipulated. wikipedia.orgorganic-chemistry.orgresearchgate.netsynarchive.comnumberanalytics.com

Method Starting Materials Key Transformation Reference(s)
Dihalide Cyclization1,5-Dihalopentane, Sodium SulfideIntramolecular Williamson ether synthesis analog researchgate.net
Dieckmann CondensationDiethyl 3,3'-thiodipropionateIntramolecular Claisen condensation wikipedia.orgorganic-chemistry.org
Thia-Michael/DieckmannAllenyl ester, Methyl mercaptoacetateTandem conjugate addition and cyclization researchgate.net

This table presents common strategies for the formation of the thiane ring system.

Functionalization at the Thiane C-3 Position

With the thiane ring constructed, the next step is to introduce functionality at the C-3 position. A key intermediate for this purpose is thian-3-one . This ketone can be synthesized via the Dieckmann condensation of a suitable thia-diester followed by hydrolysis and decarboxylation.

Once thian-3-one is obtained, it serves as a versatile precursor for introducing the amine functionality. The most direct route to the required thian-3-amine (B2788540) is through reductive amination . This reaction involves the condensation of thian-3-one with an ammonia (B1221849) source to form an imine, which is then reduced in situ to the corresponding amine.

Alternatively, the C-3 position can be functionalized by converting the ketone to a derivative with a good leaving group. For example, reduction of thian-3-one to thian-3-ol, followed by conversion to a tosylate or a halide (e.g., 3-bromothiane), prepares the scaffold for a nucleophilic substitution reaction with an amine. youtube.comlibretexts.orgyoutube.comsavemyexams.comlibretexts.org

Synthetic Pathways to Substituted Butan-2-ol Scaffolds

The butan-2-ol portion of the target molecule contains two key functional groups: a hydroxyl group at C-2 and an amino group at C-4. The synthesis must control the placement of these groups (regioselectivity) and, for bioactive applications, the stereochemistry at the C-2 chiral center.

Regioselective Hydroxylation and Amination Strategies

The synthesis of 4-aminobutan-2-ol is a critical step. uni.lu Several routes have been developed for its preparation. One approach involves the catalytic hydrogenation of 4-hydroxybutyronitrile, followed by hydrolysis. google.com Another method starts from but-2-ene-1,4-diol, which is isomerized to a mixture containing 4-hydroxybutyraldehyde, and then converted to 4-aminobutanol via reductive amination. google.com

A particularly efficient route to the related (R)-3-aminobutan-1-ol, a key intermediate for the drug Dolutegravir, involves the direct reduction of (R)-3-aminobutanoic acid using a reducing agent like sodium aluminum hydride. vcu.eduderpharmachemica.comgoogle.comchemicalbook.com This highlights the use of readily available amino acids as starting materials.

Chiral Synthesis of Butan-2-ol Derivatives

The stereocenter at C-2 of the butan-2-ol moiety necessitates asymmetric synthesis strategies to produce enantiomerically pure compounds. mdpi.com There are three primary approaches to achieving this:

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. bccollegeasansol.ac.inuvic.caresearchgate.netyork.ac.uk For instance, chiral amino acids like L-serine or L-aspartic acid can be converted through a series of stereochemically controlled reactions into chiral amino alcohols. bccollegeasansol.ac.in

Chiral Auxiliaries: An achiral starting material can be temporarily attached to a chiral auxiliary. This auxiliary directs a subsequent reaction to proceed stereoselectively. After the desired stereocenter is created, the auxiliary is removed. uvic.ca

Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or a biocatalyst) generates a large amount of a chiral product. nih.govnih.govwhiterose.ac.ukacs.org Biocatalytic reductive amination using engineered amine dehydrogenases (AmDHs) has emerged as a powerful tool for synthesizing chiral amino alcohols with high enantiomeric excess. nih.govwhiterose.ac.ukacs.org These enzymes can convert α-hydroxy ketones directly into chiral amino alcohols with excellent stereoselectivity. nih.gov

Strategy Description Example Starting Material Reference(s)
Chiral PoolUtilizes enantiopure natural products.L-Serine bccollegeasansol.ac.inuvic.ca
Chiral AuxiliaryTemporarily attaches a chiral molecule to guide stereoselective reactions.Evans oxazolidinones uvic.ca
Asymmetric CatalysisEmploys a chiral catalyst to produce an enantiomerically enriched product.α-Hydroxy ketone + Amine Dehydrogenase nih.govwhiterose.ac.ukacs.org

This table summarizes key strategies for the chiral synthesis of the butan-2-ol scaffold.

Carbon-Nitrogen Bond Formation Strategies for the Amine Linkage in 4-[(Thian-3-yl)amino]butan-2-ol

The final key step in the synthesis of the target molecule is the formation of the carbon-nitrogen bond between the thiane ring and the butan-2-ol side chain. The two most logical and widely used strategies for this transformation are reductive amination and nucleophilic substitution.

Reductive Amination: This is arguably the most convergent and efficient approach. It involves the direct reaction of thian-3-one with 4-aminobutan-2-ol . The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. A particularly mild and selective reducing agent for this one-pot procedure is sodium triacetoxyborohydride (B8407120) (STAB) . commonorganicchemistry.comorganic-chemistry.orgsciencemadness.orgacs.orgharvard.edu STAB is advantageous because it is less basic and less reactive towards the ketone starting material compared to other hydrides like sodium borohydride, allowing for the efficient formation of the iminium ion before reduction. organic-chemistry.org

Reagent Typical Solvent Key Features Reference(s)
Sodium Triacetoxyborohydride (STAB)Dichloroethane (DCE), THFMild, selective for iminium ions, allows one-pot procedure. commonorganicchemistry.comorganic-chemistry.orgsciencemadness.org
Sodium Cyanoborohydride (NaCNBH₃)Methanol (MeOH)Tolerant of water, but toxic cyanide byproducts. commonorganicchemistry.comharvard.edu
Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (B145695) (EtOH)Requires pre-formation of the imine as it can reduce the starting ketone. commonorganicchemistry.com

This table compares common reducing agents used in reductive amination.

Nucleophilic Substitution: An alternative strategy involves a nucleophilic substitution reaction. This would require a thiane derivative with a good leaving group at the C-3 position, such as 3-bromothiane or thian-3-yl tosylate . This electrophilic substrate would then be reacted with 4-aminobutan-2-ol , which acts as the nucleophile. youtube.comlibretexts.orgyoutube.comsavemyexams.comlibretexts.org This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated. A significant drawback of using amines as nucleophiles in reactions with alkyl halides is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. youtube.comsavemyexams.comlibretexts.org Therefore, controlling the stoichiometry and reaction conditions is critical for maximizing the yield of the desired secondary amine.

Reductive Amination Protocols

Reductive amination stands as a prominent and widely utilized method for the synthesis of amines, including the target compound this compound. wikipedia.orglibretexts.org This one-pot reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is subsequently reduced in situ to the desired amine. masterorganicchemistry.comlibretexts.org

For the synthesis of this compound, a feasible approach involves the reaction of thian-3-amine with 4-hydroxybutan-2-one. The reaction proceeds through the initial formation of an imine intermediate, which is then reduced to the final secondary amine product.

A variety of reducing agents can be employed for this transformation, with the choice often depending on the specific substrates and desired reaction conditions. Common reducing agents include:

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly effective as it is a mild reducing agent that selectively reduces the imine in the presence of the ketone starting material. masterorganicchemistry.comlibretexts.org

Sodium triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that is often preferred due to its lower toxicity compared to cyanide-containing reagents. masterorganicchemistry.com

Catalytic Hydrogenation: The use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is a classic and effective method for reductive amination. wikipedia.orgacs.org This approach is often considered a greener alternative to hydride-based reducing agents.

The reaction is typically carried out in a suitable solvent, such as methanol, ethanol, or dichloromethane, at room temperature or with gentle heating. The pH of the reaction mixture can also be a critical parameter to control for efficient imine formation.

Table 1: Proposed Reductive Amination Conditions for the Synthesis of this compound
EntryReducing AgentCatalyst/AdditiveSolventTemperature (°C)Plausible Yield (%)
1NaBH₃CN-Methanol2575
2NaBH(OAc)₃Acetic Acid (catalytic)Dichloromethane2580
3H₂ (1 atm)10% Pd/CEthanol4085

Nucleophilic Substitution Reactions

An alternative synthetic route to this compound involves a nucleophilic substitution reaction. cognitoedu.orgsavemyexams.com In this approach, thian-3-amine acts as the nucleophile, displacing a suitable leaving group on a butan-2-ol derivative. A potential substrate for this reaction would be a 4-halobutan-2-ol, such as 4-bromo- or 4-chlorobutan-2-ol, where the hydroxyl group is protected to prevent side reactions.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Common bases include triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃). The choice of solvent is crucial and often includes polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN).

A significant challenge in using nucleophilic substitution with amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. youtube.comdocbrown.info To favor the formation of the desired secondary amine, a large excess of the primary amine (thian-3-amine) can be used.

Following the substitution reaction, the protecting group on the hydroxyl function would be removed under appropriate conditions to yield the final product, this compound.

Table 2: Proposed Nucleophilic Substitution Conditions
EntrySubstrateBaseSolventTemperature (°C)Plausible Yield (%)
14-Bromobutan-2-ol (OH-protected)TriethylamineAcetonitrile8065
24-Chlorobutan-2-ol (OH-protected)Potassium CarbonateDMF10060

Advanced Synthetic Techniques and Reaction Conditions for this compound Libraries

The development of libraries of structurally related compounds is a cornerstone of modern drug discovery and materials science. Advanced synthetic techniques, such as parallel synthesis and combinatorial chemistry, coupled with green chemistry principles, offer powerful tools for the efficient and sustainable production of diverse sets of molecules based on the this compound scaffold.

Parallel Synthesis and Combinatorial Chemistry

Parallel synthesis enables the simultaneous creation of a large number of individual compounds in a spatially addressed manner, typically in multi-well plates. bioduro.comuniroma1.it This technique is highly amenable to the synthesis of a library of this compound analogs. By systematically varying the starting materials, a diverse range of compounds can be rapidly synthesized and subsequently screened for desired properties.

For instance, in a reductive amination approach, a library could be generated by reacting a set of different substituted thian-3-amines with a variety of hydroxy ketones. Alternatively, a single amine, such as thian-3-amine, could be reacted with a library of different carbonyl compounds.

Combinatorial chemistry, particularly through techniques like split-and-mix synthesis, can be used to generate even larger libraries of compounds, albeit as mixtures. uniroma1.itnih.gov While deconvolution of the active components from these mixtures is required, this approach allows for the exploration of a vast chemical space.

The application of multicomponent reactions (MCRs) is another powerful strategy in combinatorial synthesis. vu.nlacs.org An MCR that brings together three or more starting materials in a single step to form the desired scaffold could be developed to rapidly generate a library of complex molecules related to this compound.

Green Chemistry Approaches in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acsgcipr.orgnumberanalytics.com These principles can be effectively applied to the synthesis of this compound and its analogs.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination, being a one-pot reaction, generally has good atom economy. wikipedia.org

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. For example, using ethanol or water as a solvent instead of chlorinated hydrocarbons. In reductive amination, replacing toxic cyanoborohydride reagents with greener alternatives like catalytic hydrogenation or electrochemical methods is a significant improvement. rsc.orggctlc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. acs.org The use of heterogeneous catalysts in reductive amination, which can be easily separated from the reaction mixture, is a prime example of a green approach.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

By integrating these green chemistry principles into the synthetic design, the environmental impact of producing this compound and its derivatives can be significantly minimized.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 Thian 3 Yl Amino Butan 2 Ol Derivatives

Elucidating the Contribution of the Thiane (B73995) Moiety to Biological Recognition

The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, is a key feature of the 4-[(Thian-3-yl)amino]butan-2-ol scaffold. Its size, conformational flexibility, and the presence of the sulfur atom can significantly influence how the molecule interacts with its biological target.

Impact of Thiane Ring Substituents on Molecular Interactions

The introduction of substituents onto the thiane ring can profoundly alter the steric and electronic properties of the molecule, thereby affecting its binding affinity and selectivity. While direct SAR studies on substituted this compound are not extensively reported in publicly available literature, we can infer potential trends from related heterocyclic compounds in drug design.

For instance, the addition of small alkyl groups could probe for the presence of small hydrophobic pockets within the binding site. Conversely, the introduction of polar groups, such as hydroxyl or carboxyl moieties, could form additional hydrogen bonds or ionic interactions, potentially increasing potency. The position of the substituent on the thiane ring is also critical, as it dictates the spatial orientation of the new functional group.

Table 1: Hypothetical Impact of Thiane Ring Substituents on Biological Activity

Substituent at C4 of ThianePredicted Interaction TypeExpected Impact on Activity
Hydrogen (unsubstituted)BaselineReference activity
MethylVan der WaalsPotential increase if pocket fits
HydroxylHydrogen bond donor/acceptorPotential increase with polar contact
PhenylPi-stacking/hydrophobicPotential increase with aromatic pocket

This table presents hypothetical data based on general principles of medicinal chemistry, illustrating potential SAR trends.

Conformational Analysis of the Thiane System

The thiane ring typically adopts a chair conformation, similar to cyclohexane, to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The energetic preference for a substituent to be in the equatorial position is a well-established principle. The specific conformation adopted by the thiane ring in a ligand-receptor complex is crucial for optimal binding.

Computational modeling and NMR studies on related heterocyclic systems have shown that the chair conformation is the most stable. The orientation of the aminobutanol (B45853) side chain, dictated by its attachment at the 3-position of the thiane ring, will be influenced by the ring's conformation. A deeper understanding of the preferred conformation can guide the design of rigid analogs to lock the molecule in its bioactive conformation, a common strategy to enhance potency. nih.gov

Dissecting the Influence of the Aminobutanol Backbone on Bioactivity

The aminobutanol backbone is a critical pharmacophoric element, containing both a hydroxyl and an amino group, which can participate in key hydrogen bonding interactions with a biological target. The spatial arrangement of these functional groups is paramount for biological activity.

Positional Isomerism of Hydroxyl and Amino Groups

The relative positions of the hydroxyl and amino groups on the butane (B89635) chain define the class of amino alcohol. In this compound, we have a γ-amino alcohol (a 1,3-relationship between the amine and alcohol). Altering this spacing to a β-amino alcohol (1,2-relationship) or a δ-amino alcohol (1,4-relationship) would significantly change the distance and geometric arrangement of the hydrogen bond donor/acceptor groups.

Studies on other pharmacologically active amino alcohols have demonstrated that the precise spacing is often critical for activity. nih.gov For example, in a series of antimalarial arylamino alcohols, the γ-amino alcohol moiety was found to be a significant chemotype for activity. nih.gov A change in the linker length between the alcohol and amine portions led to a reduction in activity, highlighting the importance of the specific positional isomerism. nih.gov

Chiral Centers and Enantiomeric Purity in Biological Response

The butan-2-ol portion of the molecule contains a chiral center at the carbon bearing the hydroxyl group (C2). The thian-3-ylamino group also introduces a chiral center at C3 of the thiane ring. Therefore, this compound can exist as multiple stereoisomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit vastly different biological activities, potencies, and metabolic profiles. mdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. mdpi.com

For instance, in a patent describing related aminobutanol derivatives as beta-secretase inhibitors for Alzheimer's disease, the specific stereochemistry of the aminobutanol moiety was crucial for their inhibitory activity. google.com It is therefore highly probable that one specific enantiomer of this compound will be significantly more active than the others. The synthesis and biological evaluation of enantiomerically pure compounds are thus essential steps in the SAR investigation of this scaffold.

Table 2: Hypothetical Biological Activity of Different Stereoisomers

Stereoisomer (at C2 of butanol)Target Binding Affinity (IC₅₀, nM)
(R)-isomer10
(S)-isomer500
Racemic mixture150

This table presents hypothetical data to illustrate the potential differences in activity between enantiomers, a common observation for chiral drugs.

Computational Chemistry and in Silico Modeling of 4 Thian 3 Yl Amino Butan 2 Ol

Molecular Docking Studies with Hypothesized Biological Receptors

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.comindexcopernicus.com This technique is instrumental in drug design for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In this hypothetical study, 4-[(Thian-3-yl)amino]butan-2-ol was docked against a panel of protein kinases, which are a common class of drug targets implicated in diseases such as cancer and inflammation. nih.govnih.gov The docking simulations were performed using AutoDock 4.2, a widely used software for molecular docking. nih.gov The results, presented in Table 1, showcase the predicted binding affinities and key interacting residues for the compound with three different protein kinases.

Table 1: Hypothetical Molecular Docking Results of this compound with Selected Protein Kinases

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Cyclin-Dependent Kinase 2 (CDK2)1HCK-8.2LEU83, GLU81, ILE10
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)1YWN-7.9CYS919, ASP1046, GLU885
Aurora Kinase B4AF3-7.5ALA213, LYS106, GLU155

The hypothetical docking results suggest that this compound has a favorable binding affinity for all three kinases, with the strongest interaction predicted for CDK2. The key interactions are predicted to be a combination of hydrogen bonds with the amino alcohol moiety and hydrophobic interactions involving the thiane (B73995) ring. This information would be crucial for guiding the further optimization of this compound as a potential kinase inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.commedcraveonline.com These models are invaluable for predicting the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. nih.gov

For the development of a hypothetical QSAR model for a series of analogs of this compound, a set of 25 compounds with varying substituents on the thiane and butanol moieties would be synthesized and their inhibitory activity against a target kinase (e.g., CDK2) would be determined. The biological activity would be expressed as the pIC50 (-log(IC50)). A variety of molecular descriptors, including electronic, steric, and lipophilic properties, would be calculated for each compound.

Multiple Linear Regression (MLR) analysis could then be used to derive a QSAR equation. A hypothetical QSAR model is presented below:

pIC50 = 0.65 * logP - 0.23 * MW + 0.87 * H-bond Donors + 4.21

Where:

logP is the octanol-water partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

H-bond Donors is the number of hydrogen bond donors.

This hypothetical model suggests that higher lipophilicity and a greater number of hydrogen bond donors are beneficial for activity, while increased molecular weight is detrimental. Such a model would be a valuable tool for designing more potent analogs of this compound. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govmdpi.com A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that are likely to be active at the target of interest, a process known as virtual screening. nih.govwjgnet.com

Based on the predicted binding mode of this compound in the active site of a kinase, a hypothetical pharmacophore model could be generated. mdpi.com This model would likely consist of features such as a hydrogen bond donor (from the hydroxyl group), a hydrogen bond acceptor (from the amino group), and a hydrophobic feature (from the thiane ring). wjgnet.com

Table 2: Hypothetical Pharmacophore Features for a Kinase Inhibitor based on this compound

FeatureDescription
Hydrogen Bond DonorCorresponds to the hydroxyl group on the butanol chain.
Hydrogen Bond AcceptorCorresponds to the nitrogen atom in the amino group.
HydrophobicRepresents the non-polar thiane ring.
Positive IonizableThe secondary amine could be protonated at physiological pH.

This pharmacophore model could then be used to screen a virtual library of millions of compounds to identify new chemical scaffolds that fit the model and are therefore predicted to be active. This approach can significantly accelerate the discovery of novel lead compounds. nih.gov

Molecular Dynamics Simulations to Understand Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govfrontiersin.org In the context of drug design, MD simulations can provide valuable insights into the stability of a ligand-protein complex and the nature of their interactions at an atomic level. nih.govnih.gov

To assess the stability of the hypothetical complex between this compound and a target kinase, a 100-nanosecond MD simulation could be performed. The stability of the complex would be evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. researchgate.netyoutube.com

A hypothetical analysis of the RMSD plot would likely show that the protein backbone remains stable throughout the simulation, with fluctuations of less than 2 Å. The ligand's RMSD would also be expected to remain relatively low, indicating that it remains stably bound in the active site.

Table 3: Hypothetical Molecular Dynamics Simulation Analysis of the this compound-Kinase Complex

ParameterAverage ValueInterpretation
Protein RMSD1.5 ÅThe protein structure is stable throughout the simulation.
Ligand RMSD1.2 ÅThe ligand remains stably bound in the active site.
Hydrogen Bonds2-3Key hydrogen bonds are maintained during the simulation.

These hypothetical results would provide strong evidence for the stability of the predicted binding mode and would increase confidence in this compound as a potential inhibitor.

In Silico ADMET Prediction for Optimization of Developmental Candidates

In addition to predicting a compound's efficacy, it is equally important to assess its pharmacokinetic properties, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govspringernature.com In silico ADMET prediction tools are widely used in the early stages of drug discovery to identify and filter out compounds with unfavorable pharmacokinetic profiles. researchgate.netslideshare.net

A variety of computational models can be used to predict the ADMET properties of this compound. The results of a hypothetical in silico ADMET prediction are presented in Table 4.

Table 4: Hypothetical In Silico ADMET Prediction for this compound

PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighWell absorbed from the gastrointestinal tract.
Blood-Brain Barrier PenetrationLowUnlikely to cause significant central nervous system side effects.
CYP2D6 InhibitionNon-inhibitorLow potential for drug-drug interactions.
hERG InhibitionLow riskReduced risk of cardiotoxicity.
Ames MutagenicityNon-mutagenicUnlikely to be carcinogenic.

Advanced Strategies in Medicinal Chemistry Derived from 4 Thian 3 Yl Amino Butan 2 Ol Structural Motifs

Rational Design of Next-Generation Thiane-Aminobutanol Hybrid Compounds

Rational drug design for next-generation compounds based on the 4-[(thian-3-yl)amino]butan-2-ol scaffold involves a targeted approach to modify its structure to enhance interactions with a biological target and improve pharmacokinetic properties. This process begins with identifying the core pharmacophore—the essential features required for biological activity. youtube.com For this hybrid molecule, key interaction points likely involve the secondary amine, the hydroxyl group, and the sulfur atom of the thiane (B73995) ring, which can act as hydrogen bond donors/acceptors or engage in other non-covalent interactions. youtube.com

The design process leverages structural information of the target protein, often obtained from X-ray crystallography or homology modeling. youtube.com Based on the topology of the target's binding site, chemists can design new analogs. For instance, if the thiane ring sits (B43327) in a hydrophobic pocket, substituents could be added to the ring to increase lipophilicity and van der Waals interactions. Conversely, if a polar interaction is desired, the sulfur atom could be oxidized to a sulfoxide (B87167) or sulfone. The aminobutanol (B45853) linker's length and flexibility can be fine-tuned to achieve optimal positioning of the thiane ring and the hydroxyl group within the binding site. This rational, structure-guided approach aims to create next-generation compounds with deliberately enhanced potency, selectivity, and drug-like properties. mdpi.com

Lead Generation and Optimization Methodologies for Improved Potency and Selectivity

Once an initial "hit" compound like this compound is identified, lead generation and optimization are critical processes to improve its potency and selectivity. nih.gov This is achieved through systematic Structure-Activity Relationship (SAR) studies, where modifications are made to different parts of the molecule and the resulting changes in biological activity are measured. nih.govnih.gov The goal is to understand which parts of the molecule are essential for its activity. youtube.com

For the thiane-aminobutanol scaffold, optimization could involve:

Thiane Ring Modification: Introducing small alkyl groups or halogen atoms to probe for additional hydrophobic interactions. youtube.com

Aminobutanol Linker Modification: Altering the stereochemistry of the hydroxyl group or the position of the amine to optimize hydrogen bonding interactions with the target.

Nitrogen Substitution: Adding different groups to the secondary amine can modulate basicity and introduce new interaction points.

These iterative changes, guided by biological data, help to build a comprehensive SAR profile. nih.gov Multivariate optimization, which aims to simultaneously improve pharmacological and pharmacokinetic properties, is a key strategy to avoid issues like "molecular obesity" where molecules become too large and complex, leading to poor drug-like properties. nih.govdrughunter.com

Below is a hypothetical data table illustrating an SAR study for a thiane-aminobutanol analog targeting a hypothetical kinase.

CompoundR1 (on Thiane)R2 (on Amine)Potency (IC50, nM)Selectivity vs. Kinase B
Lead (Parent)HH8505-fold
Analog 14-FluoroH40010-fold
Analog 2HMethyl9203-fold
Analog 34-Fluoro(S)-2-hydroxypropyl5050-fold
Analog 44-ChloroH35012-fold

Bioisosteric Replacements within the Thiane and Aminobutanol Frameworks

Thiane Ring Bioisosteres: The thiane ring is a saturated heterocycle. Its primary liabilities in a drug candidate might include metabolic oxidation at the sulfur atom or at carbons adjacent to it. Bioisosteric replacement can address these issues. nih.gov Common replacements for saturated rings like thiane include:

Piperidine or Pyrrolidine: Replacing the sulfur with a nitrogen atom introduces a basic center that can form new hydrogen bonds or salt bridges.

Cyclohexane: Replacing the sulfur with a carbon atom removes the potential for sulfur oxidation and can enhance lipophilicity. nih.gov

Morpholine or Oxetane: Replacing sulfur with oxygen can increase polarity and improve solubility. researchgate.net

Strained Spirocycles: Novel spirocyclic systems like spiro[3.3]heptanes are being explored as rigid bioisosteres for six-membered rings to improve properties and explore new chemical space. rsc.org

Aminobutanol Framework Bioisosteres: The aminobutanol linker contains an amide bond isostere. The secondary amine and alcohol can be susceptible to metabolic processes. Bioisosteric replacements can improve stability and modulate physicochemical properties. openaccessjournals.com

Heterocycles: Replacing the amine-alcohol linkage with a stable heterocyclic ring like a 1,2,4-oxadiazole (B8745197) or a 1,2,3-triazole can mimic the hydrogen bonding pattern while being more resistant to metabolism. openaccessjournals.com

Fluorinated Amines: Replacing the amine with a trifluoroethylamine can enhance metabolic stability and alter the basicity (pKa) of the nitrogen atom.

The following table outlines potential bioisosteric replacements and their likely impact on molecular properties.

Original MoietyBioisosteric ReplacementPotential ImpactReference
ThianeCyclohexaneIncreases lipophilicity; removes sulfur oxidation site. nih.gov
ThianePiperidineIntroduces basic center; potential for new H-bonds. nih.gov
ThianeMorpholineIncreases polarity and aqueous solubility. researchgate.net
Secondary Amine/Alcohol1,2,4-OxadiazoleImproves metabolic stability; mimics H-bond pattern. openaccessjournals.com
Secondary AmineTrifluoroethylamineEnhances metabolic stability; reduces basicity (pKa).

Fragment-Based Drug Discovery (FBDD) Approaches Leveraging Compound Substructures

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. wikipedia.orgnih.gov These initial fragment hits are then optimized and grown into more potent, drug-like molecules. nih.govstudysmarter.co.uk The this compound scaffold can be deconstructed into its core fragments for use in FBDD campaigns. exactelabs.commdpi.com

The two primary substructures are:

The Thiane Fragment: Saturated heterocycles like thiane are valuable fragments because their three-dimensional shape allows them to sample chemical space more effectively than flat aromatic rings. researchgate.net A library of thiane derivatives could be screened to find fragments that bind in specific pockets of a target protein.

The Aminobutanol Fragment: Chiral amino alcohols are also excellent starting points for FBDD. nih.gov They possess key hydrogen bond donors and acceptors and provide vectors for synthetic elaboration. nih.govdundee.ac.uk

Screening techniques for FBDD must be highly sensitive to detect the weak binding affinities of fragments (typically in the micromolar to millimolar range). drughunter.comnih.gov Common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR). studysmarter.co.ukmdpi.comnih.gov Once a fragment hit is identified and its binding mode is confirmed, it can be optimized using strategies like:

Fragment Growing: Adding chemical functionality to the fragment to pick up additional interactions in the binding pocket. nih.gov

Fragment Linking: Identifying two different fragments that bind in adjacent sites and connecting them with a chemical linker to create a single, high-affinity molecule. nih.govnih.gov

This approach allows for a more efficient exploration of chemical space and often produces leads with better physicochemical properties compared to traditional high-throughput screening. wikipedia.orgnih.gov

Prodrug and Targeted Delivery Concepts for Enhanced Efficacy

The prodrug approach involves chemically modifying a drug into an inactive form that, after administration, is converted back to the active parent drug through enzymatic or chemical reactions in the body. ijpcbs.comslideshare.net This strategy can overcome issues such as poor solubility, low membrane permeability, or rapid metabolism. nih.gov The this compound scaffold has two ideal functional groups for prodrug design: the secondary amine and the secondary alcohol.

Prodrug Strategies for the Amine and Alcohol:

Ester Prodrugs: The hydroxyl group can be converted into an ester. Esters are readily cleaved by ubiquitous esterase enzymes in the body to release the active alcohol. This is one of the most common prodrug strategies. ijpcbs.com

Carbamate Prodrugs: The secondary amine can be derivatized into a carbamate. While amides are generally stable, certain carbamates can be designed to be cleaved by enzymes, releasing the parent amine. nih.govnih.gov This can improve membrane penetration by masking the charged amino group. nih.gov

Phosphate (B84403) Esters: For increasing water solubility (e.g., for intravenous formulations), the alcohol can be converted into a highly polar phosphate ester, which is cleaved by alkaline phosphatase enzymes.

Targeted Delivery: Beyond general improvements in pharmacokinetics, prodrugs can be designed for targeted delivery. slideshare.net This involves attaching the drug to a "carrier" or "promoieity" that directs it to a specific tissue or cell type. ijpcbs.com For example, a peptide that binds to a receptor overexpressed on cancer cells could be attached to the thiane-aminobutanol scaffold. nih.govnih.gov Once the conjugate reaches the target site, the linker is cleaved, releasing the active drug in high concentration where it is needed most, thereby increasing efficacy and reducing systemic side effects. nih.gov Another approach is to design the prodrug to be activated by enzymes that are specifically found in the target tissue, such as certain reductases in hypoxic tumor environments. nih.gov

Q & A

Q. What in vitro models best predict in vivo efficacy for neurological applications?

  • Methodological Answer :
  • Primary Neurons : Preferred over cell lines (e.g., SH-SY5Y) for assessing neuroprotective effects; measure glutamate-induced excitotoxicity .
  • Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) to prioritize candidates with LogPS > −3.0 .

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